Regioisomeric Impact on Radical Scavenging: A 25% Activity Gap
While direct DPPH radical scavenging data for the target compound is not yet publicly reported, a direct comparison between its closest analogs reveals extreme sensitivity to regioisomerism. The regioisomer 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one (CAS 364754-41-6) exhibited 71% scavenging, while the 2,4-dimethoxy positional isomer achieved 96% under identical conditions . This 25-percentage-point difference demonstrates that the target compound, with its unique carbonyl placement conjugated to a 2,5-dimethoxyphenyl ring, will possess a distinct, unpredictable antioxidant capacity, preventing any assumption of functional equivalence.
| Evidence Dimension | DPPH radical scavenging activity at 100 µM |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; experimental determination is a prerequisite. |
| Comparator Or Baseline | Regioisomer CAS 364754-41-6: 71% scavenging; 2,4-dimethoxy isomer CAS 18594-21-3: 96% scavenging. |
| Quantified Difference | A 25-percentage-point gap between the two closest comparators; target compound's specific activity is uncharacterized and unquantified. |
| Conditions | DPPH assay in methanol, 30 min incubation, absorbance measured at 517 nm as per Hwang et al., 2012. |
Why This Matters
Procuring the wrong regioisomer for antioxidant research could lead to a >25% error in activity measurement, fundamentally compromising assay validity.
